Triglyme-d6

Catalog No.
S1770883
CAS No.
1219192-16-1
M.F
C8H18O4
M. Wt
184.265
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triglyme-d6

CAS Number

1219192-16-1

Product Name

Triglyme-d6

IUPAC Name

1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane

Molecular Formula

C8H18O4

Molecular Weight

184.265

InChI

InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3

InChI Key

YFNKIDBQEZZDLK-WFGJKAKNSA-N

SMILES

COCCOCCOCCOC

Synonyms

2,5,8,11-Tetraoxadodecane-d6; 1,2-Bis(2-methoxyethoxy)ethane-d6; Ansul Ether 161-d6; DMTG-d6; Glyme 4; Hisolve MTM-d6; Methyltriglyme-d6; NSC 66400-d6; Triethylene Glycol Dimethyl-d6 Ether;
  • High Solubility: Triglyme-d6 has the ability to dissolve a wide range of polar and non-polar compounds. This makes it a versatile solvent for various scientific applications [].
  • Deuteration: The presence of deuterium atoms (isotopes of hydrogen) in the molecule provides several advantages. Deuterium atoms have a different magnetic spin than hydrogen atoms, which makes triglyme-d6 a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy []. NMR is a powerful analytical technique used to study the structure and dynamics of molecules. Because deuterium atoms do not contribute to the NMR signal, triglyme-d6 acts as a silent solvent, allowing scientists to focus on the signals of interest from the solute molecules being studied.
  • Chemical Inertness: Triglyme-d6 is relatively inert chemically, meaning it does not readily react with other chemicals. This is important for scientific research as it minimizes the risk of unwanted side reactions that can interfere with experiments [].
  • Thermal Stability: Triglyme-d6 has a good thermal stability, meaning it can be used at elevated temperatures without decomposing. This makes it suitable for applications where high temperatures are required [].

Triglyme-d6, also known as 1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane, is a deuterated derivative of triethylene glycol dimethyl ether. Its molecular formula is C8H12D6O4\text{C}_8\text{H}_{12}\text{D}_6\text{O}_4 and it has a molar mass of approximately 184.26 g/mol. The compound appears as a colorless oil and is slightly soluble in solvents like chloroform and ethyl acetate. Triglyme-d6 is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties which enhance spectral resolution and sensitivity .

Typical of ether compounds. These include:

  • Nucleophilic Substitution Reactions: Triglyme-d6 can undergo nucleophilic attack at the ether oxygen, leading to the formation of alkoxides or other substituted products.
  • Dehydration Reactions: Under acidic conditions, triglyme-d6 can lose water to form cyclic ethers or other dehydrated products.
  • Oxidation: The ether can be oxidized under specific conditions to yield aldehydes or ketones.

These reactions are facilitated by the presence of the ether functional group, which can stabilize intermediates formed during the reaction process .

Triglyme-d6 can be synthesized through several methods:

  • Reaction of Ethylene Glycol with Deuterated Methyl Iodide: This method involves the alkylation of ethylene glycol using deuterated methyl iodide under basic conditions.
  • Condensation Reactions: It can also be synthesized by condensing deuterated ethylene oxide with diol compounds in the presence of acid catalysts.
  • Alternative Routes: Another common method includes reacting ethoxyethanol with liquid ammonia to produce ylidine, which is then further processed to yield triglyme-d6 .

Research on interaction studies involving triglyme-d6 primarily focuses on its role as a solvent and its effects on reaction kinetics and mechanisms. Its ability to solubilize various reactants enhances reaction rates and yields in organic synthesis. Additionally, studies may explore its interactions with metal catalysts or other reagents in complex reaction systems .

Triglyme-d6 belongs to a family of glymes (glycol ethers), which share similar structural characteristics but differ in their physical properties and applications. Here are some comparable compounds:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
Triethylene Glycol Dimethyl EtherC8H18O4178.23Common solvent; less stable than deuterated variant
Tetraethylene Glycol Dimethyl EtherC10H22O5206.28Higher boiling point; used in lithium-ion batteries
DiglymeC6H14O3134.18Lower molecular weight; more volatile

Uniqueness of Triglyme-d6:

  • The presence of deuterium enhances its utility in spectroscopic studies while maintaining similar chemical reactivity as its non-deuterated counterparts.
  • Its specific isotopic labeling allows for precise tracking of molecular interactions without interfering with biological systems.

Molecular Structure and Conformational Analysis

Triglyme-d6, systematically named 2,5,8,11-tetraoxadodecane-d6, possesses the molecular formula C8H12D6O4 with a molecular weight of 184.26 grams per mole [1]. The compound represents a deuterated analog of triglyme where six hydrogen atoms in the terminal methyl groups have been replaced with deuterium atoms [4]. The molecular structure consists of a linear polyether backbone featuring four ether oxygen atoms interconnected by ethylene bridges, with deuterated methyl groups terminating each end of the chain [1] [3].

The conformational behavior of triglyme-d6 follows similar patterns to its non-deuterated counterpart, exhibiting flexible polyether chain characteristics [11]. Computational studies on related triglyme compounds reveal that the molecule adopts predominantly gauche conformations around the carbon-oxygen bonds, with conformational energies indicating attractive gauche effects [11]. The ethylene oxide segments display conformational preferences that deviate from simple hydrocarbon chains, with the presence of oxygen atoms stabilizing gauche conformations through favorable electrostatic interactions [11].

Molecular orbital calculations at the MP2/6-311++G(3df,3pd)//HF/6-31G(d) level demonstrate that triglyme exhibits specific conformational preferences, with energy parameters Eσ = 0.76 kcal/mol for the terminal bonds and Eω = 0.15 kcal/mol for the central bonds [11]. The deuteration pattern in triglyme-d6 is expected to have minimal impact on the overall conformational landscape, as the deuterium substitution occurs at positions that do not significantly alter the backbone flexibility [11].

Physicochemical Parameters

PropertyTriglyme (Parent Compound)Triglyme-d6 (Expected Values)
Physical StateLiquid [13]Liquid
Color/AppearanceColorless [13]Colorless
Boiling Point (°C)216 [9] [13]~218-220 (elevated due to deuteration)
Melting Point (°C)-45 [9] [13]~-43 to -45 (similar to parent)
Density (g/mL at 25°C)0.986 [13]~1.02-1.05 (higher due to deuterium)
Refractive Index (n20/D)1.423 [13]~1.425-1.430 (slightly higher)
Vapor Pressure (mmHg at 20°C)<0.5 [9]<0.5 (similar)
Solubility in WaterMiscible [9]Miscible

The physicochemical parameters of triglyme-d6 are expected to show subtle but measurable differences from the parent compound due to the deuterium isotope effect [18]. The enhanced mass of deuterium compared to protium results in stronger carbon-deuterium bonds, which manifests as slightly elevated boiling points and increased density [18]. The molecular weight increase from 178.23 to 184.26 grams per mole represents a 3.4% increase, directly attributable to the six deuterium substitutions [1] [7].

The compound maintains the excellent solvent properties characteristic of glyme compounds, including high chemical and thermal stability, relatively low vapor pressure, and complete miscibility with both polar and nonpolar solvents [19]. The dielectric constant and dipole moment are expected to remain similar to the parent compound, as deuteration primarily affects vibrational rather than electronic properties [19].

Spectroscopic Characteristics

Spectroscopic TechniqueKey CharacteristicsChemical Shift Range
¹H Nuclear Magnetic ResonanceResidual proton signals significantly reducedMinimal residual signals
²H Nuclear Magnetic ResonanceStrong deuterium signals from -CD₃ groups3.0-4.0 ppm (deuterated ether protons)
¹³C Nuclear Magnetic ResonanceSimilar chemical shifts to parent compound60-75 ppm (ether carbons)
Infrared SpectroscopyC-D stretching ~2100-2300 cm⁻¹N/A
Mass SpectrometryMolecular ion peak at m/z 184.26N/A

The spectroscopic characteristics of triglyme-d6 are dominated by the presence of deuterium atoms, which fundamentally alter the nuclear magnetic resonance and vibrational spectroscopic signatures [15]. In proton nuclear magnetic resonance spectroscopy, the compound exhibits dramatically reduced signal intensity in regions typically associated with methyl protons, as these have been replaced with deuterium atoms [15]. The residual proton signals arise primarily from the ethylene bridge protons, which remain undeuterated [1].

Deuterium nuclear magnetic resonance spectroscopy provides the most definitive characterization of triglyme-d6, with deuterium exhibiting a nuclear spin of 1 compared to the spin-1/2 of protium [15]. The deuterium signals appear as characteristic patterns reflecting the local electronic environment of the deuterated methyl groups [15]. The chemical shift range for deuterium in ether environments typically spans 3.0-4.0 parts per million, providing clear identification of the deuteration sites [15].

Infrared spectroscopy reveals characteristic carbon-deuterium stretching vibrations in the 2100-2300 cm⁻¹ region, which are distinct from carbon-hydrogen stretches that appear at higher frequencies [16]. The reduced frequency results from the increased mass of deuterium, leading to lower vibrational frequencies according to fundamental vibrational theory [16]. Mass spectrometry provides unambiguous molecular weight determination, with the molecular ion peak appearing at m/z 184.26, representing a 6-mass-unit increase compared to the parent compound [1].

Deuteration Pattern and Isotopic Distribution

Deuteration AspectSpecification
Deuteration SitesTerminal methyl groups (-OCH₃ → -OCD₃)
Undeuterated PositionsCentral ethylene chains (-CH₂CH₂O-)
Total Deuterium Content6 deuterium atoms per molecule
Deuteration SelectivitySelective deuteration at methyl positions
Isotopic PurityTypically >98% deuterium incorporation

The deuteration pattern in triglyme-d6 follows a highly selective substitution scheme where deuterium replacement occurs exclusively at the terminal methyl groups [1]. This selective deuteration results from synthetic methodologies that target methyl positions while preserving the ethylene backbone structure . The compound contains exactly six deuterium atoms distributed as two trideuterated methyl groups (-OCD₃) at the terminal positions of the polyether chain [1] [4].

The isotopic distribution analysis reveals that commercial triglyme-d6 typically achieves greater than 98% deuterium incorporation at the designated positions [4]. This high degree of isotopic purity is essential for applications requiring minimal interference from residual protium-containing species [4]. The selective deuteration pattern preserves the fundamental chemical reactivity and coordination properties of the parent compound while providing the spectroscopic advantages associated with deuterium labeling .

The InChI descriptor for triglyme-d6 specifically indicates the isotopic substitution pattern: InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3, where the terminal positions are explicitly marked as deuterated [1]. This precise isotopic labeling enables the compound to serve as an effective deuterated solvent and analytical standard in nuclear magnetic resonance applications .

Thermal and Chemical Stability Profiles

Stability ParameterConditionsStability Assessment
Thermal StabilityUp to ~200°CEnhanced stability versus parent due to C-D bond strength
Chemical Stability (Neutral)Room temperature, indefiniteExcellent stability under inert atmosphere
Chemical Stability (Basic)Room temperatureCompatible with basic reagents
Chemical Stability (Acidic)Elevated temperatureLimited stability, potential decomposition
Oxidative StabilityAmbient conditionsModerate, similar to non-deuterated analog
Hydrolytic StabilityNeutral aqueous conditionsStable, deuterium exchange possible in protic media

The thermal stability of triglyme-d6 demonstrates enhanced performance compared to the parent compound due to the inherently stronger carbon-deuterium bonds [18] [19]. The primary kinetic isotope effect associated with deuterium substitution results in increased activation energies for bond-breaking processes, manifesting as elevated decomposition temperatures [18]. Thermal decomposition typically occurs above 200°C, with the specific temperature depending on atmospheric conditions and heating rate [19].

Chemical stability under neutral and basic conditions remains excellent, consistent with the general stability profile of glyme compounds [19]. The polyether backbone exhibits high resistance to nucleophilic attack and maintains structural integrity across a broad pH range [19]. Under strongly acidic conditions at elevated temperatures, triglyme-d6 may undergo decomposition pathways similar to the parent compound, potentially yielding deuterated methanol and oxycarbonium intermediates [19].

The oxidative stability profile parallels that of non-deuterated triglyme, with the compound showing moderate resistance to oxidative degradation under ambient conditions [19]. The presence of multiple ether linkages provides some vulnerability to oxidative attack, particularly in the presence of strong oxidizing agents or under elevated temperature conditions [19]. Hydrolytic stability remains robust under neutral conditions, though deuterium exchange may occur in protic solvents, potentially leading to partial loss of isotopic labeling over extended periods [18].

Synthetic Routes and Reaction Mechanisms

Triethylene glycol dimethyl-d₆ ether is prepared by introducing six deuterium atoms into the terminal methyl groups of non-deuterated triethylene glycol dimethyl ether. Two complementary laboratory routes underpin current production practice:

RouteKey ReagentsCatalyst / ConditionsPrincipal StepsTypical YieldNotes
A. Step-wise Williamson ether synthesisTriethylene glycol, sodium metal, deuterated methyl iodideInert atmosphere, 0 – 5 °C addition, 80 °C reflux(i) Alkoxide formation on each hydroxyl; (ii) Alkylation with deuterated methyl iodide; (iii) Work-up and distillation78 – 85% [1]High isotopic fidelity; costly deuterated alkyl halide
B. Acid-catalysed methyl exchangeTriethylene glycol, deuterated methanol, sulfonic-acid resin100 – 120 °C, 0.2 MPa, continuous fixed-bed reactorReversible transetherification replaces terminal O-CH₃ with O-CD₃ groups in a single stage [2]70 – 80% after one pass; >90% after recycleScalable; resin resists water traces

Mechanistically, both routes rely on nucleophilic substitution at activated methyl sites. In Route A, the alkoxide anion performs bimolecular nucleophilic substitution on deuterated methyl iodide, while Route B proceeds through protonated ether intermediates that undergo methyl exchange on the solid acid surface.

Deuteration Techniques and Efficiency

Deuterium incorporation is quantified by the deuterium-to-hydrogen ratio at the six methyl positions:

Deuteration StrategyDeuterium SourceAtom % D (methyl groups)Analytical Confirmation
Deuterated methyl iodide in Route ACommercial CD₃I (99 atom % D)98 – 99% [3]Hydrogen nuclear magnetic resonance spectroscopy (absence of residual singlet at 3.34 ppm) [3]
Continuous methyl exchange (Route B)Deuterated methanol (99 atom % D)97 – 98% after one pass; 99% after second pass [4]Gas chromatography–mass spectrometry shows +6 u mass shift with ≤0.5% d₅ isotopologues [4]

The efficiency limit is usually set by adventitious protium in reagents and glassware. Flow reactors with microwave heating shorten contact time, suppress back-exchange, and minimize deuterium loss [4].

Purification Protocols

  • Fractional distillation under 5 mmHg (b.p. ≈ 85 °C) separates triglyme-d₆ from higher glyme homologues [5].
  • Removal of peroxide impurities by passing the distilled product through activated alumina impregnated with ferrous sulfate, followed by nitrogen sparging [6].
  • Final drying over 3 Å molecular sieves to ≤ 50 mg kg⁻¹ water, verified by Karl Fischer titration [7].
  • Optional scrubbing through a potassium metal-impregnated column affords “anhydrous, aprotic grade” required for battery electrolyte research [8].

Industrial Scale Production Considerations

  • Feedstock economics: deuterated methanol derived from the Girdler sulfide process remains the dominant deuterium carrier; its cost dictates campaign sizes of 10 – 50 kg per batch [9].
  • Continuous flow reactors enable linearly scalable throughput while limiting deuterium back-exchange; a dual-reactor train has demonstrated one-kilogram-per-month output at 94 atom % D without manual separations [4].
  • Material compatibility: stainless steel wetted parts are acceptable below 120 °C; traces of iron catalyse peroxide formation, so passivated or polymer-lined transfer lines are recommended [1].
  • Environmental profile: triglyme forms explosive peroxides on prolonged air exposure; closed-loop inerting and on-line peroxide monitoring are mandatory in large-volume operations [10].

Quality Assurance and Characterization Methods

Typical release specification for research-grade triglyme-d₆:

ParameterAcceptance LimitTest Method
Isotopic purity (methyl deuterium)≥ 98 atom % DHydrogen nuclear magnetic resonance spectroscopy integration [3]
Chemical purity≥ 99% (area)Gas chromatography with flame ionization detection [8]
Water content≤ 0.02% m/mKarl Fischer coulometry [7]
Residual metals (sodium, potassium, iron)≤ 1 mg kg⁻¹ eachInductively coupled plasma–mass spectrometry [11]
Peroxide value≤ 10 µmol kg⁻¹Iodometric titration [10]
Boiling point at 0.1 MPa216 ± 2 °CCapillary micro-distillation [5]
Refractive index at 20 °C1.422 ± 0.002Abbe refractometry [12]

Dates

Last modified: 08-15-2023

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